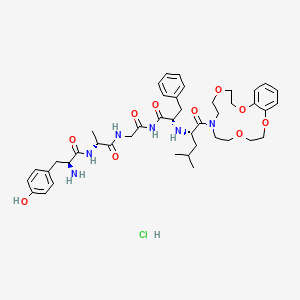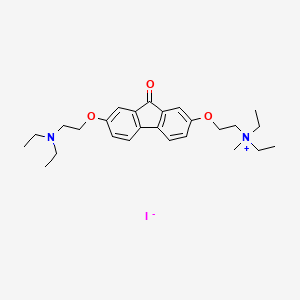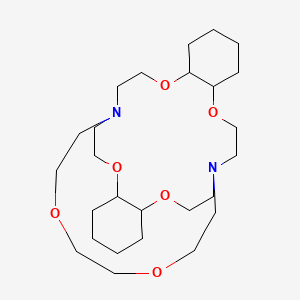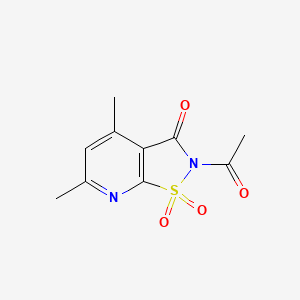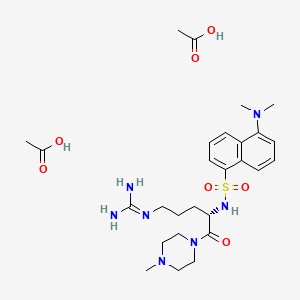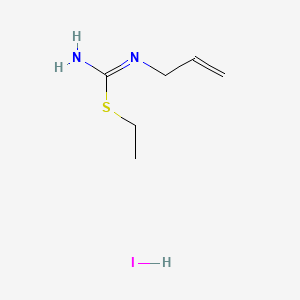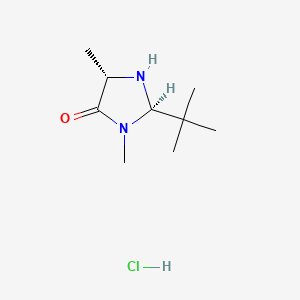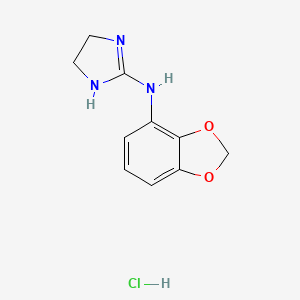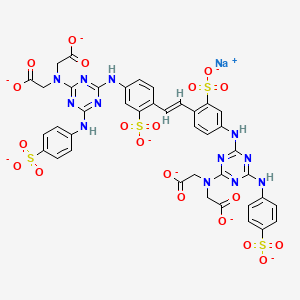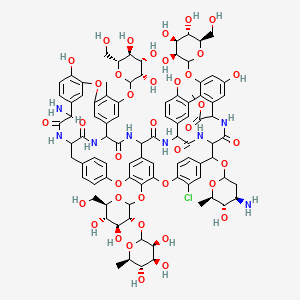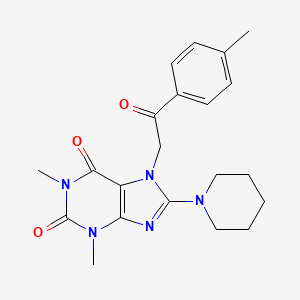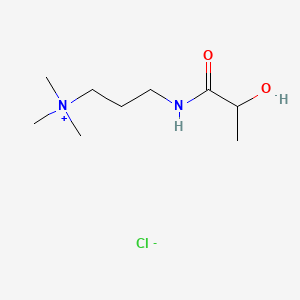
Lactamidopropyl trimonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lactamidopropyl trimonium chloride is a quaternary ammonium compound widely used in the cosmetic industry. It is known for its antistatic properties, which help reduce static charges on surfaces such as hair. The compound is often included in hair care products to improve manageability and reduce frizz .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lactamidopropyl trimonium chloride is synthesized through a reaction involving a fatty acid amidopropyl grouping and a quaternary trimethyl ammonium salt. The process typically involves the reaction of a fatty acid derivative with a propylamine derivative, followed by quaternization with trimethylamine and subsequent neutralization with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets industry standards for use in cosmetic formulations .
Analyse Des Réactions Chimiques
Types of Reactions
Lactamidopropyl trimonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in hydrolysis reactions under certain conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. These reactions typically occur under mild conditions.
Hydrolysis Reactions: These reactions can occur in the presence of water and an acid or base catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Lactamidopropyl trimonium chloride is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its antistatic properties make it valuable in the formulation of hair care products, where it helps improve hair manageability and reduce frizz . Additionally, it is used in the development of new cosmetic formulations and in studies related to the interaction of quaternary ammonium compounds with biological membranes .
Mécanisme D'action
The mechanism of action of lactamidopropyl trimonium chloride involves its interaction with the surface of hair fibers. The quaternary ammonium group binds to the negatively charged sites on the hair surface, neutralizing the charge and reducing static electricity. This results in smoother, more manageable hair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Steartrimonium chloride: Contains a stearyl (C18) carbon chain.
Laurtrimonium chloride: Contains a lauryl (C12) hydrocarbon residue.
Uniqueness
Lactamidopropyl trimonium chloride is unique due to its specific fatty acid amidopropyl grouping, which provides distinct antistatic properties and compatibility with various cosmetic formulations. Its ability to reduce static charges effectively makes it a preferred choice in hair care products compared to other similar compounds .
Propriétés
Numéro CAS |
93507-51-8 |
|---|---|
Formule moléculaire |
C9H21N2O2.Cl C9H21ClN2O2 |
Poids moléculaire |
224.73 g/mol |
Nom IUPAC |
3-(2-hydroxypropanoylamino)propyl-trimethylazanium;chloride |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-8(12)9(13)10-6-5-7-11(2,3)4;/h8,12H,5-7H2,1-4H3;1H |
Clé InChI |
ARKKBZAGEJJTEM-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NCCC[N+](C)(C)C)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




